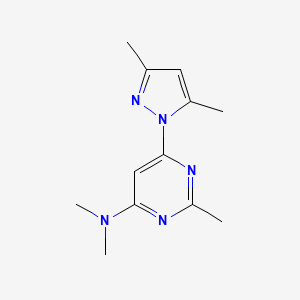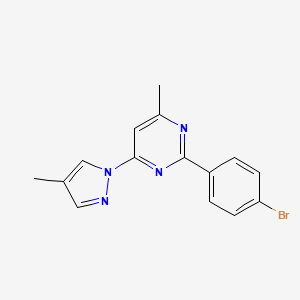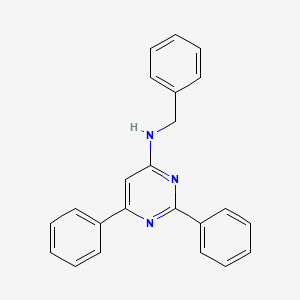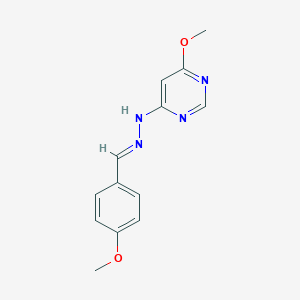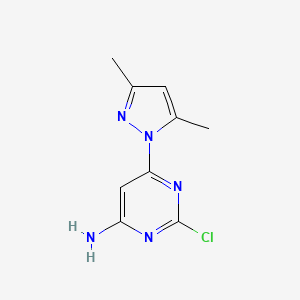
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine
Vue d'ensemble
Description
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a pyrimidine-based inhibitor that has been shown to have promising results in the treatment of several diseases, including cancer and autoimmune diseases.
Mécanisme D'action
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine works by inhibiting the activity of several enzymes, including dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. By inhibiting these enzymes, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, as well as the production of inflammatory cytokines. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine is its ability to inhibit the growth of several cancer cell lines. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to conduct further preclinical studies to better understand its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to optimize the synthesis of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine and develop more efficient methods for its production.
Applications De Recherche Scientifique
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)8-4-7(11)12-9(10)13-8/h3-4H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLGIMFZDUTLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chlorobenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843247.png)
![2,4-dimethoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843256.png)
![4-(dimethylamino)benzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843267.png)
![1-(4-iodophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843272.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843279.png)
![2-fluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843289.png)
![1-(3-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843293.png)
![1-(4-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843297.png)
![1-(3,4-dichlorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843301.png)
